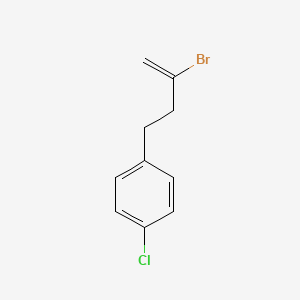
2-Bromo-4-(4-chlorophenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-chlorophenyl)-1-butene (BCPB) is an organic compound that is used in scientific research for a variety of purposes. It is a colorless, crystalline solid with a molecular weight of 278.55 g/mol and a melting point of about 93-95°C. BCPB is a halogenated aromatic compound that has a variety of applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reaction
The compound is used in the Suzuki cross-coupling reaction, a type of palladium-catalyzed cross-coupling process . This reaction is used to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .
Electronic Properties Study
The electronic properties of the compounds synthesized from 2-Bromo-4-(4-chlorophenyl)-1-butene are studied using Frontier molecular orbital analysis . This analysis helps to understand the reactivity and electronic properties of the compounds .
Non-Linear Optical (NLO) Properties Study
The compound is used in the study of non-linear optical (NLO) properties . NLO materials have applications in areas such as optical signal processing, optical data storage, and optical computing .
Molecular Electrostatic Potential Studies
Molecular electrostatic potential studies are performed on the compounds synthesized from 2-Bromo-4-(4-chlorophenyl)-1-butene . These studies help to understand the charge distribution within the molecule and predict the sites of chemical reactivity .
Structural Analysis
The compound is used in the structural analysis of organic compounds . This includes the use of single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis .
Reactivity Insights
The compound is used to gain insights into the reactivity of organic compounds . This includes the use of Conceptual Density Functional Theory (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
Mecanismo De Acción
Target of Action
It’s worth noting that brominated and chlorinated phenyl compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Brominated and chlorinated compounds are known to participate in various chemical reactions due to the presence of halogen atoms, which can form stable bonds with many elements .
Biochemical Pathways
Halogenated compounds are often involved in a wide range of biochemical processes, including oxidative stress, enzyme inhibition, and disruption of cell membrane functions .
Pharmacokinetics
Similar halogenated compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-(4-chlorophenyl)-1-butene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Propiedades
IUPAC Name |
1-(3-bromobut-3-enyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMSAGDQIIDKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641116 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chlorophenyl)-1-butene | |
CAS RN |
731772-11-5 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

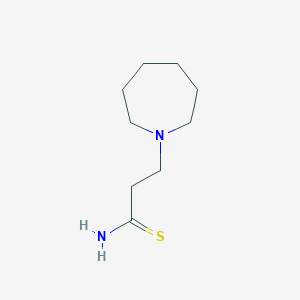
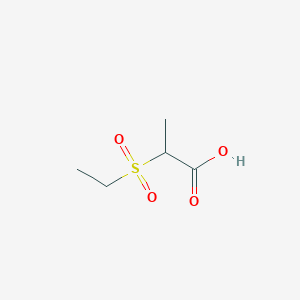
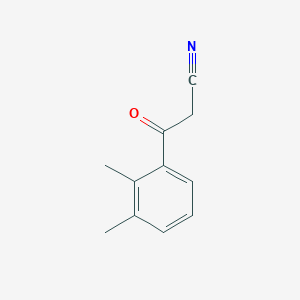


![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

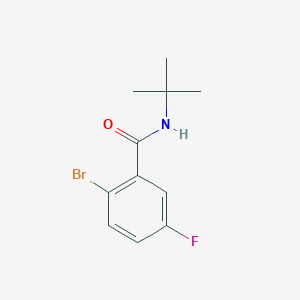



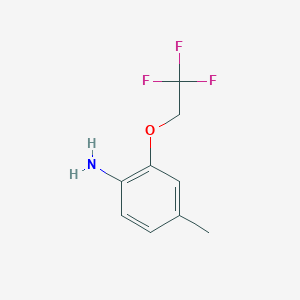

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)